Enhanced Hydrogen-Bond Acceptor Capacity vs. Non-Fluorinated Analog
The target compound contains an additional hydrogen-bond acceptor (the aryl fluorine) compared to 4-(2,2-difluoroethoxy)benzylamine hydrochloride, increasing the total HBA count from 4 to 5 while retaining the same HBD count of 2 [1]. This change in the HBA/HBD ratio can directly influence solubility, permeability, and target engagement.
| Evidence Dimension | Hydrogen-Bond Acceptor / Donor Count |
|---|---|
| Target Compound Data | HBA = 5, HBD = 2 (PubChem computed) |
| Comparator Or Baseline | 4-(2,2-Difluoroethoxy)benzylamine hydrochloride: HBA = 4, HBD = 2 |
| Quantified Difference | +1 HBA (25% increase in acceptor capacity) |
| Conditions | Computed from chemical structure; PubChem Cactvs descriptors |
Why This Matters
A higher HBA count, without increasing HBD, can improve aqueous solubility while maintaining membrane permeability—a critical balance in lead optimization that is not achievable with the non-fluorinated analog.
- [1] PubChem Compound Summary for CID 87426853, 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride. National Center for Biotechnology Information, 2025. View Source
